2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and methoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(4-methoxyphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or methylene chloride. The reaction is carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(4-bromo-2-methoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(4-bromo-2-methoxyphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying enzyme inhibition, particularly protein tyrosine phosphatases.
Medicine: In the development of pharmaceutical compounds with potential therapeutic effects.
Industry: As a precursor in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein tyrosine phosphatases (PTPs). It acts as a covalent inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can affect various cellular signaling pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromo-4’-nitroacetophenone
- 2,4’-Dibromoacetophenone
Uniqueness
2-Bromo-1-(4-bromo-2-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups on the phenyl ring enhances its reactivity and potential as an intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-1-(4-bromo-2-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYJRJZXOXVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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